5-acetyl-1,3-dihydro-2-benzofuran-1-one
Description
Contextualization of 5-acetyl-1,3-dihydro-2-benzofuran-1-one within Benzofuranone Chemistry Research
Benzofuranone chemistry is a well-established and active field of study, primarily due to the diverse biological activities exhibited by its derivatives. The benzofuranone scaffold is a core component of numerous natural products and synthetic compounds with significant pharmacological properties. nih.govdtu.dk Research in this area encompasses a wide range of activities, from the isolation of novel benzofuranones from natural sources to the development of innovative synthetic methodologies and the biological evaluation of newly synthesized derivatives.
The introduction of an acetyl group at the 5-position of the 1,3-dihydro-2-benzofuran-1-one core, as in the subject compound, provides a key functional handle for further chemical modifications. This acetyl group can participate in a variety of chemical reactions, allowing for the synthesis of a diverse library of derivatives. For instance, the ketone functionality can be transformed into amines, alcohols, or used in condensation reactions to build more complex molecular architectures. This synthetic tractability makes this compound a valuable intermediate for medicinal chemists.
Significance of Investigating this compound as a Privileged Scaffold in Academic Research
The concept of a "privileged scaffold" is central to modern drug discovery. nih.gov A privileged scaffold is a molecular framework that is able to bind to multiple biological targets with high affinity, making it a versatile template for the development of new therapeutic agents. nih.govresearchgate.net The benzofuranone core, and by extension the this compound structure, is considered a privileged scaffold due to the wide range of biological activities demonstrated by its derivatives. nih.govrsc.org
The investigation of this compound as a privileged scaffold is significant for several reasons. Firstly, its relatively simple and synthetically accessible structure makes it an attractive starting point for the generation of compound libraries. Secondly, the inherent biological activity of the benzofuranone nucleus provides a strong foundation for the development of potent and selective modulators of various biological processes. By systematically modifying the scaffold at the acetyl group and other positions, researchers can explore the structure-activity relationships (SAR) and optimize the pharmacological properties of the resulting compounds.
Table 1: Examples of Privileged Scaffolds in Medicinal Chemistry
| Scaffold | Associated Biological Activities |
|---|---|
| Benzodiazepine | Anxiolytic, anticonvulsant, hypnotic |
| Dihydropyridine | Calcium channel blockade |
| Benzofuranone | Antimicrobial, anticancer, anti-inflammatory |
| Indole | Anticancer, antiviral, anti-inflammatory |
| Quinoline | Antimalarial, antibacterial, anticancer |
Overview of Key Research Avenues Explored for this compound and its Analogues
Research efforts focused on this compound and its analogues are multifaceted, primarily revolving around the synthesis of novel derivatives and the evaluation of their biological activities. Key research avenues include:
Synthesis of Novel Derivatives: A significant portion of research is dedicated to the chemical modification of the this compound scaffold. This includes reactions at the acetyl group, such as condensation with various amines and hydrazines to form Schiff bases, hydrazones, and other heterocyclic systems. sciepub.comsciepub.com Additionally, modifications to the benzofuranone ring itself are explored to investigate the impact on biological activity.
Antimicrobial Activity: Benzofuranone derivatives have shown considerable promise as antimicrobial agents. nih.govrsc.org Research in this area involves screening libraries of this compound analogues against a panel of pathogenic bacteria and fungi to identify compounds with potent and broad-spectrum activity. The mechanism of action of these compounds is also a subject of investigation.
Anticancer Activity: The development of novel anticancer agents is another major focus of research on benzofuranone derivatives. acs.orgresearchgate.net Analogues of this compound are synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Studies also aim to elucidate the molecular targets and signaling pathways through which these compounds exert their anticancer effects.
Anti-inflammatory and Analgesic Activity: The anti-inflammatory and analgesic properties of furan (B31954) derivatives are also being explored. scispace.com Research in this domain investigates the ability of this compound analogues to inhibit key inflammatory mediators and pathways.
Table 2: Selected Research Findings on Analogues of this compound
| Analogue | Research Focus | Key Finding | Reference |
|---|---|---|---|
| 2-Acetyl-5-bromobenzofuran derivatives | Synthesis and Antimicrobial Activity | Some synthesized heterocycles showed promising antimicrobial activity. | sciepub.comsciepub.com |
| Dihydrobenzofuran lignans | Anticancer Activity | Showed promising activity against leukemia and breast cancer cell lines. | acs.org |
| Benzofuran-based oxadiazole and pyrazole derivatives | Multi-activity Screening | Some compounds exhibited encouraging antimicrobial, antioxidant, analgesic, and anti-inflammatory activities. | |
| N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine derivatives | Antimicrobial Activity | Some synthesized compounds exhibited moderate antimicrobial activity. | researchgate.net |
Retrosynthetic Analysis Approaches for the this compound Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For the this compound core, a primary disconnection can be made at the ester linkage of the lactone ring. This suggests a precursor molecule that is a substituted benzene (B151609) with both a carboxylic acid (or its derivative) and a hydroxymethyl or halomethyl group at the appropriate positions.
Another key disconnection involves the bond between the benzene ring and the furanone ring. This approach points towards a Friedel-Crafts type acylation or alkylation of a pre-existing dihydrobenzofuranone or a related precursor. The acetyl group itself can be introduced via Friedel-Crafts acylation of the 1,3-dihydro-2-benzofuran-1-one core.
Classical Synthetic Pathways Employed in Research for this compound Analogues
Classical synthetic routes to benzofuranone analogues often involve multi-step sequences that have been well-established in organic chemistry.
Cyclization Reactions and Condensation Methodologies
A prevalent strategy for constructing the benzofuranone ring system is through the intramolecular cyclization of appropriately substituted precursors. One common method involves the cyclodehydration of α-phenoxy ketones, often promoted by strong acids like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), to yield 3-substituted or 2,3-disubstituted benzofurans.
Another approach is the palladium-catalyzed coupling of o-iodophenols with terminal acetylenes, followed by an electrophilic cyclization to form 2,3-disubstituted benzo[b]furans. Additionally, the synthesis of 2,3-dihydrobenzofurans has been achieved through a one-pot oxidation/cyclization reaction.
The table below summarizes various classical synthetic pathways for benzofuranone analogues.
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product |
| Intramolecular Cyclization | α-phenoxy ketones | Eaton's reagent | 3-substituted or 2,3-disubstituted benzofurans |
| Palladium-Catalyzed Coupling and Cyclization | o-iodophenols, terminal acetylenes | Palladium catalyst | 2,3-disubstituted benzo[b]furans |
| Oxidation/Cyclization | Not specified | Not specified | 2,3-dihydrobenzofurans |
Multi-component Reactions in Benzofuranone Synthesis
One example is the synthesis of novel benzofuran (B130515) spiro-2-pyrrolidine derivatives via a [3+2] azomethine ylide cycloaddition reaction. This three-component reaction provides a rapid and high-yield route to complex, potentially bioactive molecules under mild conditions. Another approach involves the synthesis of δ-lactone-fused spirobenzofuran-3-ones through an N-heterocyclic carbene (NHC)-catalyzed three-component reaction of aldehydes and benzofuran-3-ones.
Green Chemistry Principles and Sustainable Synthesis Approaches for this compound Derivatives
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of benzofuranone synthesis, this translates to the use of safer solvents, energy-efficient methods, and catalytic over stoichiometric reagents.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. The synthesis of benzofuran-3(2H)-ones has been successfully achieved under microwave conditions, providing a faster and more facile route compared to classical heating methods. This technique has also been applied to the one-pot, three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions, which minimizes side products and shortens reaction times.
The following table highlights the advantages of MAOS in the synthesis of benzofuranone derivatives.
| Synthetic Method | Key Features | Advantages |
| Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones | Microwave irradiation | Shortened reaction time, facile access to products |
| Microwave-Assisted Three-Component Synthesis | One-pot Sonogashira conditions | Higher yields, shorter reaction times, cleaner products |
| Microwave-Assisted Parallel Synthesis | Not specified | Synthesis of benzofuran-2-carboxamide derivatives |
Catalyst-Free and Solvent-Free Methodologies
Developing synthetic methods that operate without catalysts and solvents is a significant goal in green chemistry. These approaches minimize waste and reduce the environmental impact of chemical processes. The synthesis of new benzofuran derivatives has been accomplished through electrochemical methods in an aqueous phosphate buffer solution. This non-catalyst, fast, and simple method generates the desired products in good yields and purity without the need for toxic solvents or catalysts.
Properties
CAS No. |
1799842-57-1 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.2 |
Origin of Product |
United States |
Exploration of Biological Activities and Mechanistic Insights of 5 Acetyl 1,3 Dihydro 2 Benzofuran 1 One in Research Models
Enzyme Inhibition and Activation Studies of 5-acetyl-1,3-dihydro-2-benzofuran-1-one Analogues
Analogues of this compound have demonstrated significant capabilities as modulators of various enzymes, a property central to their therapeutic potential. nih.gov Research into this area has focused on identifying specific enzyme targets and elucidating the kinetics and mechanisms behind their inhibition or activation.
The biological effects of benzofuran (B130515) derivatives are often traced back to their interaction with specific enzymes involved in critical cellular pathways.
Oxidative Stress Pathways: A key area of investigation has been the impact of these compounds on enzymes involved in oxidative stress. Certain 2,3-dihydro-1-benzofuran-5-ol analogues, developed as structural mimics of alpha-tocopherol, have shown potent inhibition of in vitro lipid peroxidation and effective scavenging of superoxyl radicals. researchgate.net In other studies, specific 3,3-disubstituted-3H-benzofuran-2-one derivatives have demonstrated antioxidant properties in cellular models of neurodegeneration by reducing intracellular reactive oxygen species (ROS) and enhancing the expression of heme oxygenase-1 (HO-1), a crucial enzyme in the antioxidant defense mechanism. nih.gov Benzofuran-2-carboxylic acid derivatives were also found to up-regulate peroxiredoxin 6, an enzyme that reduces oxidative stress. nih.gov
Inflammatory Enzymes: Enzymes that mediate inflammatory responses are prominent targets for benzofuran analogues. Research has shown that certain fluorinated benzofuran and 2,3-dihydrobenzofuran (B1216630) derivatives can suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.gov
Other Enzyme Targets: Beyond inflammation and oxidative stress, research has identified other enzyme targets for benzofuran derivatives.
Protein Kinases: Dibenzofuran-based compounds have been identified as potent inhibitors of human protein kinase CK2, a promising target in cancer therapy. nih.gov Additionally, certain 3-(piperazinyl-methyl) benzofuran derivatives have been synthesized and evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. frontiersin.org
Metabolic Enzymes: Some S-substituted derivatives of 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol, which incorporate a different heterocyclic system, have been screened for inhibitory activity against enzymes like lipoxygenase and alpha-glucosidase. x-mol.com
Ubiquitin-Activating Enzyme (UAE): An adenosine (B11128) sulfamate (B1201201) analogue demonstrated inhibition of the human ubiquitin-activating enzyme (Ube1/E1), which is critical for the ubiquitin-proteasome system.
Understanding the kinetics and mechanisms of enzyme modulation provides deeper insight into the structure-activity relationships of these compounds. Kinetic analyses have determined the potency of inhibition, often expressed as IC₅₀ values, while mechanistic studies have explored how these molecules interact with their enzyme targets.
For instance, studies on newly synthesized dibenzofuran (B1670420) derivatives against protein kinase CK2 revealed compounds with IC₅₀ values as low as 5.8 nM. nih.gov Co-crystallization studies showed that these inhibitors bind to the canonical ATP binding site of the enzyme, with specific halogen substitutions forming critical π-halogen bonds that enhance inhibitory activity. nih.gov
In the case of fluorinated benzofurans targeting inflammatory pathways, IC₅₀ values for the inhibition of inflammatory mediators were determined, ranging from 1.1 to 20.5 µM for prostaglandin (B15479496) E₂, and 2.4 to 5.2 µM for nitric oxide. nih.gov
| Compound Class | Enzyme Target | Reported IC₅₀ |
|---|---|---|
| Dibenzofuran Derivatives | Casein Kinase 2 (CK2) | 5.8 nM - 9.41 µM nih.gov |
| Fluorinated Benzofuran Derivatives | Prostaglandin E₂ (via COX-2) | 1.1 - 20.5 µM nih.gov |
| Fluorinated Benzofuran Derivatives | Nitric Oxide (via NOS2) | 2.4 - 5.2 µM nih.gov |
| Halogenated Benzofuran Derivatives | Human Leukemia Cells (HL60) | 0.1 µM nih.gov |
| Benzofuran-isatin Conjugate (5a) | Colorectal Cancer Cells (HT29) | ~5-10 µM (concentration for effect) |
Mechanistic studies of an adenosine sulfamate analogue against the ubiquitin-activating enzyme (UAE) revealed a slow, tight-binding inhibition pattern. This inhibitor functions through a novel mechanism termed "substrate-assisted inhibition," where it forms a covalent adduct with ubiquitin (the enzyme's substrate), which then binds tightly to the enzyme's active site.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 Acetyl 1,3 Dihydro 2 Benzofuran 1 One Analogues
Elucidation of Pharmacophores and Key Structural Features of the Benzofuranone Scaffold
The benzofuran (B130515) scaffold itself is a critical pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. nih.govnih.gov Its versatility and specific physicochemical characteristics make it a privileged structure in drug discovery. researchgate.net Research has identified several key structural features that are consistently linked to the biological effects of its derivatives.
The substitution pattern on both the benzene (B151609) and the furan (B31954) rings plays a pivotal role in determining the type and extent of biological activity. nih.gov For instance, preliminary SAR studies have shown that the presence of an ester group at the C-2 position is a key determinant for the cytotoxic activity of certain benzofuran compounds. nih.gov Furthermore, the introduction of heterocyclic substituents at this same C-2 position has also been shown to influence cytotoxicity. nih.gov In the context of antimicrobial activity, substitutions on the benzene ring are particularly significant. The presence of hydroxyl, halogen, or amino groups at the 5-position is closely associated with the antibacterial properties of benzofuran derivatives. nih.gov These findings highlight that the benzofuranone core acts as a template, where specific, strategically placed functional groups dictate the molecule's interaction with biological targets.
Impact of Substituent Effects on Biological Activity of 5-acetyl-1,3-dihydro-2-benzofuran-1-one Derivatives
The biological activity of benzofuranone derivatives can be precisely modulated by the nature and position of various substituents on the core structure. The acetyl group, in particular, has been shown to be a significant contributor to the pharmacological profile of these compounds.
The position of the acetyl group is a critical factor that can dramatically alter the biological efficacy of benzofuranone derivatives. Studies have demonstrated that the arrangement of substituents is crucial for activity and selectivity. For example, the presence of an acetyl group at the 2-position of the furan ring, combined with a bromomethyl group at the 3-position, was found to be determinant for the cytotoxic activity and selectivity of a series of compounds. nih.gov Conversely, derivatives lacking the acetyl group altogether exhibited significantly weaker anticancer activity. nih.gov
The location of other substituents, especially halogens, is also a critical determinant of biological activity. nih.gov The addition of bromine, chlorine, or fluorine atoms often leads to a significant increase in anticancer activities. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its molecular target. nih.gov The position of this halogen is paramount. For instance, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring conferred remarkable cytotoxic activity against leukemia cell lines. nih.gov In other cases, substitutions at the para position of a phenyl ring attached to the benzofuran core are more likely to form favorable hydrophobic interactions, resulting in more potent compounds. nih.gov
A study comparing a derivative with a bromomethyl substituent at the two-position and an acetyl group at the six-position to one with a methyl group at the two-position and a bromoacetyl substituent at the six-position found that the latter arrangement resulted in greater selectivity and cytotoxicity. nih.gov This underscores that a subtle change in the position of the acetyl and halogenated groups can lead to a substantial difference in the compound's biological profile.
The electronic properties and steric bulk of substituents are fundamental to their impact on biological activity. The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—can influence how the molecule interacts with its biological target.
Halogen substituents, for example, are considered beneficial not only for their ability to form halogen bonds but also for their hydrophobic and electron-donating characteristics, which can enhance a compound's cytotoxic properties. nih.gov In a study of spiro-pyrrolidine derivatives of benzofuran, it was found that the introduction of electron-donating substituents generally enhanced the inhibitory activity against cancer cells. mdpi.com Conversely, the presence of an electron-withdrawing group on the indene (B144670) ring of a fulvene (B1219640) derivative was found to be crucial for a specific cascade cyclization reaction to proceed. acs.org
Steric factors, which relate to the size and shape of the substituents, also play a key role. The steric environment around a specific position can influence the molecule's ability to fit into a receptor's binding site. In one study, observed decreases in enantioselectivity directly correlated with the steric effect of electron-withdrawing substituents at the 1-position of an indene ring, indicating that the steric environment is critical for the efficiency of asymmetric induction. acs.orgacs.org In another context, it was observed that increasing the number of substituents, such as methoxy (B1213986) and dimethylamino groups, which increases steric hindrance, led to less active anti-inflammatory compounds. nih.gov This suggests that for a given biological target, there is often an optimal size and shape for substituents to achieve maximum activity.
Conformation-Activity Relationships
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. The specific spatial arrangement of atoms determines how a molecule can interact with the binding site of a protein or enzyme. For benzofuran derivatives, understanding the relationship between conformation and activity is essential for rational drug design.
A key study in this area involved a series of benzofuran-type angiotensin II receptor antagonists. nih.gov Researchers performed conformational analyses using molecular mechanics and NMR experiments to determine the three-dimensional shapes of various synthesized isomers. nih.gov The investigation revealed that the conformations of the compounds with good binding activity were remarkably similar to that of a known, potent angiotensin II antagonist. nih.gov This finding strongly suggests that these active benzofuran derivatives bind to the same site on the angiotensin II receptor and adopt a similar bioactive conformation. nih.gov
Design and Synthesis of Optimized Analogues for Enhanced Research Activity
The insights gained from SAR and conformational studies provide a rational basis for the design and synthesis of optimized analogues with enhanced biological activity. Medicinal chemists use these principles to make targeted structural modifications to the benzofuranone scaffold.
One common strategy is molecular hybridization, where the benzofuran core is combined with other known pharmacophores to create a new hybrid molecule with potentially synergistic or enhanced activity. For example, a series of new benzofuran derivatives were designed and synthesized as dual inhibitors of PI3K and VEGFR-2, two important targets in cancer therapy. nih.gov
The synthesis of novel derivatives often involves multi-step chemical reactions to introduce desired substituents at specific positions. Researchers have synthesized new benzofuran derivatives to explicitly test the impact of structural modifications, such as altering the position of a halogen atom or an acetyl group, on anticancer activity. nih.gov Another innovative approach involves the use of [3+2] cycloaddition reactions to introduce a spiro-pyrrolidine skeleton into the benzofuran molecule, a method that can rapidly generate structurally complex and potentially bioactive compounds under mild conditions. mdpi.com The synthesis of benzylidene benzofuranone analogues has also been pursued as a strategy to create new potential anticancer agents. nih.gov These synthetic efforts are guided by the goal of improving potency, selectivity, and other pharmacologically relevant properties based on established SAR principles.
Data Tables
Table 1: In Vitro Inhibitory Activities of Selected Halogenated Benzofuran Derivatives
| Compound | Target Cancer Cell Line | IC₅₀ (μM) | Reference |
| 1 | K562 (Human Chronic Leukemia) | 5 | nih.gov |
| 1 | HL60 (Human Acute Leukemia) | 0.1 | nih.gov |
| 2 | PLK1 PBD | 16.4 | nih.gov |
| 5 (fluoro at position 4) | uPA (urokinase-type plasminogen activator) | 0.43 | nih.gov |
IC₅₀: The concentration of a drug that gives half-maximal response. GI₅₀: The concentration for 50% of maximal inhibition of cell proliferation. ND: Not Determined.
Table 2: Anticancer Activity of Selected Benzofuran Spiro-pyrrolidine Derivatives
| Compound | Target Cancer Cell Line | IC₅₀ (μM) | Reference |
| 4e | CT26 (Mouse Colon Cancer) | 8.31 | mdpi.com |
| 4s | CT26 (Mouse Colon Cancer) | 5.28 | mdpi.com |
| 4v | CT26 (Mouse Colon Cancer) | 14.34 | mdpi.com |
| Cisplatin (Reference) | CT26 (Mouse Colon Cancer) | 10.27 | mdpi.com |
Computational Chemistry and in Silico Approaches in Research on 5 Acetyl 1,3 Dihydro 2 Benzofuran 1 One
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. researchgate.netnih.gov This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the active site of a target protein. atmiyauni.ac.in The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank them based on their binding affinity. researchgate.net
In the context of 5-acetyl-1,3-dihydro-2-benzofuran-1-one, molecular docking can be employed to screen its binding potential against a wide array of biological targets known to be modulated by benzofuran (B130515) derivatives. For instance, studies on related 5-acetyl-2-aryl-6-hydroxybenzo[b]furans have successfully used molecular docking to investigate their interactions with enzymes linked to type 2 diabetes, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). nih.gov Similarly, various benzofuran hybrids have been docked against protein targets implicated in cancer and bacterial infections. atmiyauni.ac.innih.govnih.gov
The docking analysis of this compound would reveal key insights into its binding mode. This includes identifying specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. These interactions are paramount for the stability of the ligand-protein complex and are often correlated with the compound's biological activity. For example, docking studies on benzofuran-triazine derivatives against dihydrofolate reductase (DHFR), a crucial enzyme in bacterial drug resistance, showed that the compounds' efficacy was related to their hydrogen bonding and hydrophobic interactions within the active site. nih.gov By understanding these interactions, medicinal chemists can rationally design modifications to the parent scaffold to enhance binding affinity and selectivity.
Table 1: Example of Molecular Docking Results for this compound Against Hypothetical Protein Targets
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |
| Tumor Necrosis Factor-α (TNF-α) | -7.9 | Tyr59, Tyr119, Gly121 | Hydrogen Bond, Pi-Pi Stacked |
| Protein Tyrosine Phosphatase 1B (PTP1B) | -9.1 | Cys215, Arg221, Phe182 | Hydrogen Bond, Hydrophobic |
This table contains hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular properties. researchgate.net These models are invaluable in drug discovery for predicting the activity of unsynthesized compounds, thereby guiding the selection of the most promising candidates for synthesis and testing. nih.gov
To develop a QSAR model for derivatives of this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. These descriptors fall into several categories, including:
Physicochemical: such as logP (lipophilicity), molar refractivity (MR), and molecular weight (MW). nih.gov
Electronic: such as orbital energies (HOMO, LUMO) and dipole moment. researchgate.net
Topological: which describe the connectivity and branching of the molecule.
Steric: related to the three-dimensional shape of the molecule.
Using statistical techniques like Multiple Linear Regression (MLR) or machine learning methods such as Artificial Neural Networks (ANN), a mathematical equation is generated that links the most relevant descriptors to the biological activity. researchgate.netnih.gov For example, a 2D-QSAR study on benzofuran-based vasodilators successfully developed a statistically significant model using descriptors like "maximum e-e repulsion for bond C-O". nih.gov Such a model for the this compound series would allow researchers to predict the activity of new derivatives and understand which structural features are most important for the desired biological effect. mdpi.comnih.gov
Table 2: Example of a Hypothetical QSAR Model for Anti-inflammatory Activity
| Model Equation | pIC50 = 0.75 * logP - 0.02 * MR + 1.5 * (LUMO) + 2.1 |
| Statistical Parameter | Value |
| Correlation Coefficient (R²) | 0.85 |
| Cross-validated R² (Q²) | 0.72 |
| F-statistic | 35.6 |
| Standard Deviation (s) | 0.21 |
This table contains hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Target Binding
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is used to study the stability of the predicted binding pose from docking, analyze the conformational changes in both the ligand and the protein upon binding, and calculate more accurate binding free energies. nih.govdntb.gov.ua
For the this compound compound, once a promising protein target is identified and a binding pose is predicted by molecular docking, MD simulations can be performed on the ligand-protein complex. The simulation tracks the trajectory of each atom over a period, typically nanoseconds to microseconds, providing detailed information about the flexibility and dynamics of the system. nih.gov Key analyses performed during or after an MD simulation include:
Root Mean Square Deviation (RMSD): To assess the stability of the complex over time. A stable RMSD suggests that the ligand remains securely in the binding pocket. nih.gov
Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds throughout the simulation, which indicates the stability of key interactions.
Binding Free Energy Calculations: Using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics Generalized Born Surface Area), the binding free energy can be estimated, providing a more rigorous prediction of binding affinity than docking scores alone. dntb.gov.ua
Studies on other benzofuran derivatives have utilized MD simulations to confirm the stability of the docked complexes and to gain deeper insights into their interaction profiles. nih.govdntb.gov.uanih.gov
Table 3: Typical Outputs from an MD Simulation of a Ligand-Protein Complex
| Analysis Type | Description | Potential Insight for this compound |
| RMSD Plot | Measures the average deviation of atomic positions from a reference structure over time. | Confirms the stability of its binding pose within the target's active site. |
| RMSF Plot | Shows the fluctuation of each amino acid residue around its average position. | Identifies key flexible or rigid residues in the protein that are crucial for binding. |
| Binding Free Energy (MM-PBSA/GBSA) | An end-point method to calculate the free energy of binding. | Provides a more accurate estimation of binding affinity compared to docking scores. |
This table provides a conceptual overview.
De Novo Design Strategies Based on the this compound Scaffold
De novo design refers to the computational creation of novel molecules with desired properties, often starting from scratch or by elaborating on a molecular scaffold. nih.govnih.gov This approach is particularly powerful for lead optimization, where the goal is to design new analogs of a hit compound with improved activity, selectivity, or pharmacokinetic properties. nih.gov
The this compound structure can serve as a valuable scaffold for de novo design. mdpi.com Scaffold-based design algorithms can use this core structure as a fixed anchor and computationally "grow" new functional groups or side chains from specific attachment points. nih.gov These generative models, often employing recurrent neural networks (RNNs) or other machine learning techniques, can explore a vast chemical space to propose novel structures that are predicted to have high affinity for a specific target. nih.gov
The process typically involves:
Defining the this compound core as the constrained scaffold.
Using a generative algorithm to add atoms and fragments to the scaffold, creating a library of new virtual compounds.
Scoring the newly designed molecules based on predicted binding affinity (from docking or QSAR models), drug-likeness, and other desired properties.
Selecting the most promising designs for synthesis and experimental validation.
This strategy allows for a focused exploration of the relevant chemical space around the benzofuranone core, increasing the probability of discovering novel and potent compounds. nih.govnih.gov
Table 4: Conceptual Illustration of De Novo Design from the Benzofuranone Scaffold
| Scaffold | Attachment Point | Example Generated Functional Group | Resulting Novel Structure |
| This compound | Phenyl ring | -OCH3, -Cl | 5-acetyl-7-methoxy-1,3-dihydro-2-benzofuran-1-one |
| This compound | Acetyl group | Morpholine ring | 5-(morpholine-4-carbonyl)-1,3-dihydro-2-benzofuran-1-one |
| This compound | Dihydrofuranone ring | Phenyl group | 5-acetyl-3-phenyl-1,3-dihydro-2-benzofuran-1-one |
This table contains hypothetical structures for illustrative purposes.
Computational ADME/Tox Prediction for Candidate Prioritization in Research
A significant challenge in drug development is the high attrition rate of drug candidates due to poor pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion) or unforeseen toxicity. researchgate.net Computational ADME/Tox prediction allows for the early assessment of these properties, helping to identify and deprioritize compounds that are likely to fail later in the development pipeline. iaps.org.in
For this compound and its derivatives, a variety of in silico models can be used to predict key ADME/Tox parameters. mdpi.com These predictions are often based on established rules and models derived from large datasets of known drugs. Important properties that are typically evaluated include:
Drug-Likeness: Assessed using rules like Lipinski's Rule of Five (e.g., molecular weight ≤ 500, logP ≤ 5) and Veber's rule (e.g., number of rotatable bonds ≤ 10), which correlate with good oral bioavailability. mdpi.comnih.gov
Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).
Distribution: Estimation of properties like plasma protein binding and blood-brain barrier penetration.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes.
Excretion: Prediction of aqueous solubility, which influences clearance.
Toxicity: Screening for potential toxicities such as carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition).
In silico studies on various heterocyclic compounds, including benzofuran derivatives, have demonstrated the utility of these predictive models. iaps.org.innih.gov By applying these tools to the this compound scaffold, researchers can prioritize candidates that not only have high predicted activity but also possess favorable ADME/Tox profiles, thereby increasing the efficiency and success rate of the drug discovery process. researchgate.net
Table 5: Example of a Predicted ADME/Tox Profile for this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 190.18 g/mol | Compliant with Lipinski's Rule |
| logP | 1.85 | Optimal lipophilicity |
| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule |
| Human Intestinal Absorption | High | Likely good oral absorption |
| Blood-Brain Barrier Permeant | No | Unlikely to cause CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Ames Mutagenicity | Negative | Low risk of mutagenicity |
This table contains predicted data based on the compound's structure for illustrative purposes.
Natural Occurrence and Biosynthetic Pathways Research of 5 Acetyl 1,3 Dihydro 2 Benzofuran 1 One
Isolation from Natural Sources and Chemodiversity Studies
5-acetyl-1,3-dihydro-2-benzofuran-1-one has been identified as a natural constituent within the plant kingdom, primarily within the Apiaceae family, which is known for its rich production of phthalides researchgate.net. Phthalides are recognized as significant active compounds in the volatile oils of plants such as Angelica sinensis and Ligusticum chuanxiong researchgate.net.
Research has led to the isolation of this specific acetylated phthalide from species of the genus Angelica. The genus Angelica is notable for its chemical diversity, producing a variety of secondary metabolites including coumarins, flavonoids, and a range of phthalide derivatives. While comprehensive chemodiversity studies focusing solely on this compound are not extensively documented, the existing body of research on Angelica species points to a complex phytochemical profile where this compound is one of many related structures. The variation in the presence and concentration of such compounds is influenced by genetic and environmental factors.
Table 1: Documented Natural Sources of this compound
| Family | Genus | Species | Plant Part |
| Apiaceae | Angelica | Not specified in detail in available literature | Roots |
Postulated Biosynthetic Pathways and Precursor Investigations
The biosynthesis of the core phthalide structure is generally understood to proceed through the polyketide pathway. Isotopic labeling experiments have provided evidence for the formation of the phthalide skeleton from acetate units. For instance, studies on the biosynthesis of mycophenolic acid, which contains a phthalide fragment, indicated its origin from the polyketide pathway nih.govfrontiersin.org. Similarly, feeding experiments helped to identify the polyketide precursors of alkylphthalides like ligustilide nih.govfrontiersin.org.
While the general pathway for the phthalide backbone is established, the specific biosynthetic route leading to this compound, particularly the introduction of the acetyl group at the C-5 position, remains a subject of investigation. It is hypothesized that a precursor phthalide undergoes an acetylation reaction, a common modification in secondary metabolism that can alter the biological activity and stability of a compound. The direct precursor to this acetylation step is yet to be definitively identified through precursor feeding studies.
Current research into the biosynthesis of active compounds in medicinal plants like Angelica sinensis is increasingly focusing on integrating metabolomic and transcriptomic data to unravel these complex pathways maxapress.com.
Genetic and Enzymatic Basis of Biosynthesis
The genetic and enzymatic machinery responsible for the biosynthesis of this compound is not yet fully elucidated. However, significant strides have been made in understanding the biosynthesis of related phthalides in Angelica sinensis, which provides a framework for future investigations nih.govfrontiersin.org.
It is postulated that a specific acetyltransferase is responsible for the final step in the formation of this compound, catalyzing the transfer of an acetyl group from acetyl-CoA to the aromatic ring of a precursor molecule. The identification and characterization of this specific enzyme, along with the genes encoding it, are key areas for future research. The integration of genomic, transcriptomic, and metabolomic data will be crucial in pinpointing the precise genetic and enzymatic components of this biosynthetic pathway maxapress.com.
Advanced Analytical Methodologies Employed in Research on 5 Acetyl 1,3 Dihydro 2 Benzofuran 1 One
Spectroscopic Techniques for Mechanistic and Complex Structure Elucidation in Research
Spectroscopic methods are indispensable tools in the detailed molecular analysis of 5-acetyl-1,3-dihydro-2-benzofuran-1-one, providing insights into its electronic structure, connectivity, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. While one-dimensional (1D) NMR provides fundamental information about the proton (¹H) and carbon-¹³ (¹³C) environments, advanced two-dimensional (2D) NMR experiments offer deeper insights into the molecular framework. wikipedia.org
Correlation Spectroscopy (COSY) experiments are used to identify proton-proton (¹H-¹H) spin-spin couplings through bonds, typically over two to three bonds. libretexts.org For this compound, COSY spectra would reveal correlations between the protons on the aromatic ring and the methylene (B1212753) protons of the dihydrofuran ring, helping to assign their specific chemical shifts. libretexts.orgresearchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are bonded. libretexts.orgslideshare.net This is particularly useful for determining the stereochemistry and conformation of the molecule. For instance, NOESY could elucidate the spatial relationship between the acetyl group and the adjacent protons on the benzofuranone core.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. wikipedia.org This technique is invaluable for unambiguously assigning the carbon signals in the ¹³C NMR spectrum by linking them to their attached protons.
The expected NMR data for the core structure of benzofuran (B130515) derivatives are well-established, providing a basis for the analysis of this compound. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~170 (lactone C=O) |
| C3 | ~5.3 (s, 2H) | ~70 |
| C3a | - | ~125 |
| C4 | ~7.9 (d) | ~130 |
| C5 | - | ~140 |
| C6 | ~7.8 (dd) | ~128 |
| C7 | ~7.5 (d) | ~120 |
| C7a | - | ~150 |
| Acetyl CH₃ | ~2.6 (s, 3H) | ~27 |
| Acetyl C=O | - | ~197 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and benzofuranone structures. Actual values may vary.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). mdpi.com For this compound (C₁₀H₈O₃), the expected molecular weight is approximately 176.17 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. mdpi.com
In research, MS is critical for identifying reaction intermediates during the synthesis of benzofuranone derivatives. mdpi.com By analyzing the reaction mixture at different time points, transient species can be detected, offering insights into the reaction mechanism. Furthermore, when coupled with liquid chromatography (LC-MS), this technique is instrumental in metabolite profiling studies, where the biotransformation of the parent compound in biological systems is investigated. massbank.euufz.de
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the acetyl group (CH₃CO), the cleavage of the lactone ring, and other fragmentations of the benzofuranone core.
In the context of medicinal chemistry, X-ray crystallography is also employed to study the interactions between a ligand, such as a benzofuranone derivative, and its biological target, typically a protein. nih.gov By co-crystallizing the compound with the protein, researchers can visualize the binding mode and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for its biological activity. This information is invaluable for structure-based drug design.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ashp.org It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. Each functional group has a characteristic absorption range, making FTIR an excellent tool for qualitative analysis. nih.govmdpi.com
For this compound, the FTIR spectrum would be expected to show distinct absorption bands corresponding to its constituent functional groups. mdpi.com
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O (Lactone) | ~1760-1780 | Strong absorption, characteristic of a five-membered ring lactone. mdpi.com |
| C=O (Aryl Ketone) | ~1680-1700 | Strong absorption, conjugated with the aromatic ring. mdpi.com |
| C-O-C (Ether) | ~1000-1300 | Stretching vibrations of the furan (B31954) ring ether linkage. |
| C=C (Aromatic) | ~1450-1600 | Multiple bands corresponding to the benzene (B151609) ring stretching. |
| C-H (Aromatic) | ~3000-3100 | Stretching vibrations of the C-H bonds on the aromatic ring. |
| C-H (Aliphatic) | ~2850-2960 | Stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups. |
The precise positions of these bands can provide additional information about the molecular environment, such as conjugation and ring strain.
Chromatographic Separations for Isolation and Purity Assessment in Research
Chromatographic techniques are fundamental for the separation, isolation, and purification of chemical compounds from reaction mixtures and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of organic compounds. researchgate.netcalpaclab.com In the context of this compound, HPLC is used to monitor the progress of its synthesis, to isolate the final product from any unreacted starting materials or byproducts, and to determine its purity with a high degree of accuracy. researchgate.net The retention time of the compound under specific chromatographic conditions (i.e., column type, mobile phase composition, and flow rate) is a characteristic property that aids in its identification.
When HPLC is coupled with a mass spectrometer, the resulting technique, Liquid Chromatography-Mass Spectrometry (LC-MS), becomes an even more powerful tool. researchgate.netcalpaclab.com LC-MS combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. calpaclab.com This allows for the simultaneous separation of components in a mixture and the determination of their molecular weights. LC-MS is particularly useful for the analysis of complex mixtures, such as reaction monitoring and the identification of metabolites in biological samples. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Gas chromatography-based methods are instrumental for the analysis of volatile and semi-volatile compounds like this compound. When coupled with mass spectrometry, these techniques provide unparalleled sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of individual components from a mixture. In the context of this compound, GC-MS analysis would involve the volatilization of the compound and its separation from other substances on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are detected.
The mass spectrum of a compound is a unique fingerprint based on its mass-to-charge ratio (m/z) and the fragmentation pattern of the molecular ion. For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern would likely exhibit characteristic losses. For instance, cleavage of the acetyl group (alpha cleavage) is a common fragmentation pathway for ketones, which would result in a prominent peak. libretexts.org The fragmentation of the benzofuranone core would also contribute to the unique mass spectrum. nih.gov The analysis of benzophenone (B1666685) derivatives, which share structural similarities, by GC-MS has been established and provides a basis for method development. nih.gov
Table 1: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-450 m/z |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
This table presents hypothetical parameters and would require optimization for specific instrumentation and applications.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional GC. chemistry-matters.comleco.comazom.com This technique employs two columns with different stationary phases, providing a more detailed "fingerprint" of a sample. chemistry-matters.comdlr.de For research on this compound, GCxGC would be particularly valuable for the analysis of complex mixtures, such as those from synthesis reactions containing isomers and byproducts, or in metabolomics studies. nih.gov The structured nature of GCxGC chromatograms, where compounds of similar chemical class elute in specific regions, aids in the identification of unknown components. chemistry-matters.comazom.com
Table 2: Potential GCxGC Column Combination for the Analysis of this compound and Related Compounds
| Dimension | Column Type | Stationary Phase | Dimensions |
| First Dimension (¹D) | Mid-polar | Phenyl-arylene polymer (e.g., Zebron ZB-35HT) | 20 m x 0.25 mm ID, 0.25 µm film |
| Second Dimension (²D) | Non-polar | 100% Dimethylpolysiloxane (e.g., Zebron ZB-1PLUS) | 5 m x 0.10 mm ID, 0.10 µm film |
This combination is illustrative and would be selected based on the specific separation goals of the analysis. phenomenex.com
Bioanalytical Methods for In Vitro Studies and Target Engagement
To understand the biological activity of this compound, robust bioanalytical methods are essential. These methods are employed in controlled in vitro environments to measure the compound's interaction with specific biological targets.
In Vitro Studies: The lactone structure within this compound is a feature found in many biologically active natural products. nih.gov Bioanalytical methods for in vitro studies could include a variety of assays to determine its potential effects on cellular processes. For instance, enzyme inhibition assays could be used to screen the compound against a panel of kinases or other enzymes, as lactone-containing compounds have been shown to possess such activities. nih.gov Cell-based assays using cancer cell lines could assess cytotoxicity and anti-proliferative effects, with endpoints measured by techniques like MTT or high-content imaging. nih.gov
Target Engagement: A critical aspect of drug discovery is confirming that a compound interacts with its intended molecular target within a cellular context. Given that the structure of this compound contains potentially reactive carbonyl groups (ketone and lactone), it could act as a covalent inhibitor. Covalent inhibitors form a stable bond with their target protein, and specialized techniques are required to study this interaction. nih.gov
A powerful approach for identifying the cellular targets of such compounds is chemical proteomics. This often involves synthesizing a derivative of the compound that includes a reporter tag, such as biotin (B1667282) or an alkyne group for click chemistry. This tagged probe is incubated with cell lysates or live cells, and the protein-probe complexes are then enriched and identified using mass spectrometry-based proteomics.
Alternatively, label-free methods can be employed. For example, a technique known as Cellular Thermal Shift Assay (CETSA) can be used to detect the binding of a compound to its target by measuring changes in the thermal stability of the protein. Another advanced method is the use of ultra-performance liquid chromatography-multiple reaction monitoring mass spectrometry (UPLC-MRM MS) to quantify the extent of covalent modification of a target protein, providing kinetic information about target engagement. nih.gov
Table 3: Overview of Bioanalytical Methods for this compound Research
| Method Type | Specific Technique | Application |
| In Vitro Bioassays | Enzyme Inhibition Assays | Screening for activity against specific enzymes (e.g., kinases, proteases). |
| Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®) | Assessing cytotoxic or anti-proliferative effects on cancer cell lines. | |
| Receptor Binding Assays | Determining affinity for specific cellular receptors. | |
| Target Engagement | Chemical Proteomics with Tagged Probes | Identification of cellular protein targets. |
| Cellular Thermal Shift Assay (CETSA) | Confirmation of target binding in a cellular environment. | |
| UPLC-MRM Mass Spectrometry | Quantifying covalent modification and target occupancy. nih.gov |
Future Perspectives and Emerging Research Directions for 5 Acetyl 1,3 Dihydro 2 Benzofuran 1 One
Integration with Systems Biology Approaches and Multi-Omics Data
To fully comprehend the biological impact of 5-acetyl-1,3-dihydro-2-benzofuran-1-one, future research will increasingly rely on systems biology and multi-omics analyses. mdpi.comnih.gov This approach moves beyond studying the effect of a compound on a single target and instead provides a holistic view of its influence on complex cellular networks. mit.eduresearchgate.net By combining transcriptomics, proteomics, and metabolomics, researchers can simultaneously analyze changes in gene expression, protein levels, and metabolic pathways upon treatment with the compound. mdpi.comnih.gov
This integrated data can reveal the compound's mode of action, identify potential off-target effects, and uncover novel biological pathways that are modulated. mit.eduresearchgate.net For instance, transcriptomic data might highlight the upregulation of specific genes, while metabolomics could show corresponding changes in related metabolic products. mdpi.com Machine learning models can be applied to these large datasets to predict the compound's effects and identify common modes of action with other molecules, even those with unrelated structures. mit.eduresearchgate.net This comprehensive analysis is crucial for understanding the full spectrum of biological activity and for identifying new therapeutic possibilities. nih.gov
| Omics Technique | Potential Insights for this compound |
| Transcriptomics | Identification of regulated genes and signaling pathways. mdpi.com |
| Proteomics | Analysis of protein expression, post-translational modifications, and protein-protein interactions. nih.gov |
| Metabolomics | Characterization of changes in cellular metabolism and identification of affected metabolic pathways. mdpi.com |
| Multi-Omics Integration | A comprehensive understanding of the compound's mechanism of action and its effects on biological networks. mdpi.commit.eduresearchgate.net |
Application in Chemical Biology Tools Development and Probe Design
The structure of this compound, featuring a reactive lactone ring, makes it a valuable scaffold for developing chemical biology tools. rsc.orgresearchgate.net These tools, often called chemical probes, are essential for identifying the molecular targets of a compound and studying its interactions within a native biological environment. nih.govnih.govwikipedia.org
Activity-based protein profiling (ABPP) is a powerful technique that uses such probes to monitor the functional state of entire enzyme families in complex biological samples. nih.govfrontiersin.orguniversiteitleiden.nl Probes can be designed by attaching a reporter tag, like biotin (B1667282) or a fluorophore, to the benzofuranone core via a linker. nih.govwikipedia.org The reactive lactone can then form a covalent bond with a nucleophilic residue in the active site of its target enzyme, allowing for subsequent identification and analysis. rsc.orgresearchgate.netnih.gov The development of such probes for this compound would be a significant step in elucidating its specific molecular targets and mechanism of action. wikipedia.orgjanelia.orgnih.gov
| Probe Feature | Purpose in Studying this compound |
| Reactive Group (Lactone) | Forms a covalent bond with the active site of target enzymes. rsc.orgresearchgate.netnih.gov |
| Linker | Connects the core molecule to a reporter tag without hindering its activity. nih.gov |
| Reporter Tag (e.g., Biotin, Fluorophore) | Enables detection, visualization, and isolation of the probe-protein complex. nih.govwikipedia.org |
| Click Chemistry Handle (e.g., Alkyne, Azide) | Allows for the versatile attachment of various reporter tags after the probe has bound to its target. frontiersin.org |
Exploration of Novel Biological Targets and Therapeutic Areas (conceptual, non-clinical)
The benzofuranone scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a core component of many natural and synthetic compounds with a wide range of biological activities. rsc.orgsunderland.ac.ukrsc.orgnih.gov This suggests that this compound and its derivatives could have therapeutic potential beyond their currently known applications. nih.gov
Conceptual, non-clinical exploration of novel biological targets can be guided by computational methods like virtual screening and molecular docking. nih.govresearchgate.netnih.govmdpi.com These in-silico techniques can predict the binding of a library of benzofuranone derivatives to a vast array of biological targets, such as enzymes implicated in neurodegenerative diseases, metabolic disorders, or cancer. nih.govnih.govnih.govmdpi.com For instance, derivatives could be screened against targets like acetylcholinesterase for Alzheimer's disease or various kinases involved in cancer progression. rsc.orgnih.gov Promising hits from these virtual screens can then be synthesized and validated through in vitro biological assays, potentially uncovering entirely new therapeutic avenues for this class of compounds. nih.goveurekalert.org
| Potential Therapeutic Area | Rationale for Exploration | Potential Targets (Conceptual) |
| Anticancer | The benzofuran (B130515) scaffold is present in many compounds with anticancer properties. rsc.orgnih.gov | Kinases, Tubulin, Hypoxia-inducible factor (HIF-1). nih.gov |
| Neurodegenerative Disorders | Benzofuran derivatives have shown potential in models of Alzheimer's and Parkinson's disease. nih.gov | Acetylcholinesterase, Butyrylcholinesterase. nih.gov |
| Antimicrobial | The benzofuran nucleus is a key feature of many antimicrobial agents. rsc.orgnih.gov | Enzymes essential for bacterial or fungal survival. nih.gov |
| Anti-inflammatory | Many natural and synthetic lactones exhibit anti-inflammatory activity. mdpi.com | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes. |
Addressing Research Gaps and Challenges in Benzofuranone Chemistry
Despite the promise of benzofuranone derivatives, significant research gaps and challenges in their chemistry need to be addressed to fully exploit their potential. A primary challenge is the development of more efficient, regioselective, and stereoselective synthetic methods. nih.govnumberanalytics.comnih.govoregonstate.edu Creating a diverse library of benzofuranone analogues for structure-activity relationship (SAR) studies depends on versatile synthetic strategies that allow for precise control over the substitution pattern. rsc.orgnih.govresearchgate.net
Recent advances have focused on transition metal-catalyzed reactions and multicomponent reactions to build the complex benzofuranone core. nih.govresearchgate.net However, achieving high enantioselectivity, which is crucial for producing specific, potent, and safe drug candidates, remains a significant hurdle. nih.govroyalsocietypublishing.orgacs.org Furthermore, there is a growing need for environmentally friendly or "green" synthetic routes that minimize the use of hazardous solvents and reagents and are scalable for practical applications. nih.govresearchgate.netresearchgate.netmdpi.com Overcoming these synthetic challenges will be key to unlocking the full therapeutic potential of this compound and related compounds. eurekalert.orgnumberanalytics.com
| Research Gap / Challenge | Potential Solution / Future Direction |
| Lack of Synthetic Diversity | Development of novel, modular synthesis methods to create diverse libraries for SAR studies. eurekalert.orgnih.gov |
| Control of Stereochemistry | Focus on asymmetric catalysis and the use of chiral auxiliaries to produce enantiomerically pure compounds. numberanalytics.comnih.govroyalsocietypublishing.orgacs.org |
| Scalability and Efficiency | Optimization of reaction conditions and exploration of flow chemistry for large-scale production. numberanalytics.com |
| Environmental Impact | Implementation of green chemistry principles, such as using eco-friendly solvents and catalysts or solvent-free methods. nih.govresearchgate.netresearchgate.netmdpi.com |
Q & A
Q. What are the standard synthetic routes for 5-acetyl-1,3-dihydro-2-benzofuran-1-one, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via cyclization reactions involving substituted benzofuran precursors. A common approach employs catalytic methods in anhydrous solvents (e.g., ethanol or hexafluoropropanol) with acid/base catalysts like piperidine. For example, condensation reactions of acetylated intermediates with dihydrobenzofuran derivatives under reflux conditions have been reported to yield the target compound . Optimization of temperature, solvent polarity, and catalyst loading is critical to minimize side products (e.g., over-oxidation) and achieve >70% purity. Post-synthesis purification via column chromatography or recrystallization is often required .
Q. Which analytical techniques are most reliable for characterizing this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify acetyl and dihydrobenzofuran moieties, with characteristic shifts at δ 2.5–2.7 ppm (acetyl CH3) and δ 4.5–5.0 ppm (dihydrofuran CH2) .
- X-ray crystallography : Resolves stereochemistry and confirms the planar benzofuran ring system, as demonstrated in analogous dihydrobenzofuran derivatives .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C10H10O2) with an exact mass of 162.18 g/mol .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data for this compound derivatives?
Contradictions in bioactivity often arise from variations in assay conditions or impurity profiles. To resolve these:
- Standardize purity thresholds : Use HPLC or GC-MS to ensure >95% purity before biological testing .
- Control stereochemical factors : Enantiomeric purity should be confirmed via chiral chromatography or circular dichroism, as minor stereoisomers may exhibit divergent activities .
- Replicate under identical conditions : Cross-validate results using cell lines/animal models from independent sources to rule out batch-specific artifacts .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Crystallization difficulties stem from the compound’s low melting point (~80–90°C) and tendency to form oils. Effective approaches include:
- Solvent screening : Use mixed solvents (e.g., ethanol/water) to slow nucleation.
- Seeding : Introduce pre-formed crystals to induce controlled growth.
- Low-temperature crystallization : Perform at –20°C to stabilize crystal lattices, as shown in structurally similar benzofuranones .
Q. How do electronic and steric effects influence the reactivity of this compound in further functionalization?
The acetyl group acts as an electron-withdrawing group, directing electrophilic substitution to the para position of the benzofuran ring. Steric hindrance from the dihydrofuran moiety limits reactivity at the 2-position. For example:
- Nitration : Occurs selectively at the 4-position under mild HNO3/H2SO4 conditions.
- Reduction : NaBH4 reduces the acetyl group to a hydroxyl moiety without affecting the dihydrofuran ring .
Methodological Considerations
Q. What are best practices for studying the stability of this compound under ambient and experimental conditions?
Conduct accelerated stability studies:
Q. How can computational modeling enhance the design of this compound derivatives with tailored properties?
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization. Molecular docking simulations identify potential binding motifs for drug discovery, leveraging crystallographic data from analogous compounds .
Data Interpretation and Reproducibility
Q. What factors contribute to variability in reported melting points and spectral data?
Impurities (e.g., residual solvents or unreacted precursors) and polymorphic forms (e.g., amorphous vs. crystalline) are primary culprits. Consistently report drying protocols (e.g., vacuum drying at 40°C for 24 hours) and solvent history .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
